molecular formula C9H5NO2S B1490726 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile CAS No. 1394040-24-4

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile

Cat. No.: B1490726
CAS No.: 1394040-24-4
M. Wt: 191.21 g/mol
InChI Key: YXJNIKPFEFOXKV-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile is a bicyclic heterocyclic compound featuring a fused benzothiophene core. The IUPAC name reflects its structural components: a benzothiophene ring system (a benzene ring fused to a thiophene), with a sulfonyl oxo group (1,1-dioxo) and a cyano substituent at position 5. The molecular formula is C₉H₅NO₂S , and its molecular weight is 191.21 g/mol . The SMILES notation N#Cc1ccc2c(c1)C=CS2(=O)=O and InChIKey YXJNIKPFEFOXKV-UHFFFAOYSA-N confirm the connectivity of the cyano group, sulfonyl moiety, and aromatic rings.

The compound’s architecture includes:

  • Benzothiophene core : A fused bicyclic system with sulfur at position 1.
  • Sulfonyl groups : Two oxygen atoms double-bonded to sulfur, forming a 1,1-dioxo substituent.
  • Cyano group : A nitrile (-CN) substituent at position 5, contributing to electron-withdrawing effects.

Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for 1,1-dioxo-1λ⁶-benzothiophene-5-carbonitrile is unavailable, insights can be drawn from structurally related compounds. In analogous benzothiophene derivatives, the thiophene ring adopts a planar conformation, with sulfur atoms participating in π-bonding. The sulfonyl groups (1,1-dioxo) introduce electron-withdrawing inductive effects, polarizing the sulfur atom and enhancing the electrophilicity of adjacent carbons.

Key bonding features include:

Bond Type Description Impact
S–O (sulfonyl) Double bonds to oxygen (sp² hybridization) Stabilizes the sulfur center
C≡N (cyano) Triple bond with linear geometry Strong electron-withdrawing effect
C–S (thiophene) Single bond in the fused ring system Contributes to aromatic stability

The sulfonyl groups and cyano substituent create a conjugated π-system, influencing reactivity and electronic properties.

Comparative Analysis with Benzo[b]thiophene Core Derivatives

1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile differs from its benzo[b]thiophene precursors in substituent positioning and electronic effects:

Compound Key Features Reactivity
1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile Sulfonyl groups at position 1, cyano at 5 Enhanced electrophilicity at positions 2 and 4
Benzo[b]thiophene-2-carbonitrile Cyano at position 2, no sulfonyl groups Moderate electrophilicity at position 3
Dibenzothiophene sulfone Sulfonyl groups, no cyano substituent Reduced reactivity due to steric bulk

The cyano group at position 5 in the target compound directs electrophilic substitution to specific positions, unlike derivatives with cyano at position 2 or 3.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

The compound’s NMR signatures are critical for structural confirmation:

NMR Parameter Value (CDCl₃) Assignment
¹H NMR (δ) ~7.5–8.5 (aromatic H) Protons on the benzothiophene ring
¹³C NMR (δ) ~110–130 (aromatic C) Carbon atoms in the fused ring system
Cyano carbon (¹³C) ~115–120 Electron-deficient nitrile carbon
Sulfonyl carbons (¹³C) ~140–150 Sulfur-adjacent carbons

Typical downfield shifts for aromatic protons are observed due to electron-withdrawing sulfonyl groups. The cyano carbon appears as a sharp singlet in ¹³C NMR.

Infrared (IR) Vibrational Signatures

Key IR absorption bands provide functional group identification:

Wavenumber (cm⁻¹) Assignment Intensity
2200–2250 C≡N (nitrile stretch) Strong
1300–1150 S=O (asymmetric and symmetric stretches) Strong
1500–1600 C=C (aromatic ring stretches) Moderate

The absence of N–H or O–H stretches confirms the compound’s non-acidic, non-basic nature.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation pathways:

Fragment m/z Process
M⁺ 191.21 Molecular ion (C₉H₅NO₂S)
M – SO₂ 143.08 Loss of sulfur dioxide (SO₂)
M – CN 165.17 Loss of nitrile group (CN)
Benzothiophene core ~133 Remaining fused ring system

The molecular ion peak at m/z 191 confirms the molecular formula, while fragmentation patterns highlight the stability of the benzothiophene core.

Properties

IUPAC Name

1,1-dioxo-1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJNIKPFEFOXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-24-4
Record name 1,1-dioxo-1lambda6-benzothiophene-5-carbonitrile
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Preparation Methods

Construction of the Benzothiophene Core

The benzothiophene nucleus, a bicyclic system consisting of fused benzene and thiophene rings, is the foundational structure. Preparation methods typically employ intramolecular cyclization and substitution reactions:

  • Intramolecular Cyclization of Aryl Sulfides
    Benzothiophene derivatives are often synthesized by cyclizing aryl sulfides under catalysis. For example, oxidation-cyclization of 2-phenylthioethanol using palladium on alumina (Pd/Al) catalyst at elevated temperatures yields benzo[b]thiophene frameworks.

  • Cyclization of Arylmercapto Acetals
    Arylmercapto acetals serve as precursors, which upon treatment with catalysts such as ZnCl2-impregnated montmorillonite or Amberlyst A-15 in refluxing toluene, cyclize to give benzothiophenes. These methods highlight the utility of solid acid catalysts in promoting ring closure.

  • Oxidative Cyclization of Mercaptocinnamic Acids
    Oxidative cyclization of 2-mercaptocinnamic acid in alkaline potassium ferricyanide (K3Fe(CN)6) or iodine solutions also affords benzo[b]thiophene derivatives.

Oxidation to 1,1-Dioxide (Sulfone) Derivatives

The characteristic 1,1-dioxide functionality (sulfonyl group) on the sulfur atom of benzothiophene is introduced by controlled oxidation:

  • Hydrogen Peroxide Oxidation
    A common and effective method involves oxidation of benzothiophene or its brominated derivatives using 30% aqueous hydrogen peroxide in acetic acid at elevated temperatures (~100 °C). For instance, 3-bromothianaphthalene is oxidized to 3-bromobenzo[b]thiophene-1,1-dioxide with high yield (89%).

  • Electrochemical Oxidation
    Recent advances include electrochemically-promoted synthesis where sulfonhydrazides react with internal alkynes under electrochemical conditions to form benzothiophene-1,1-dioxides via a quaternary spirocyclization intermediate. This method offers selectivity and mild reaction conditions.

Introduction of the Carbonitrile Group at the 5-Position

Functionalization at the 5-position with a nitrile group (carbonitrile) can be achieved through substitution reactions on appropriately substituted benzothiophene-1,1-dioxide intermediates:

  • Nucleophilic Aromatic Substitution or Cross-Coupling
    Starting from 5-halogenated benzothiophene-1,1-dioxides, nucleophilic substitution or palladium-catalyzed cyanation reactions can introduce the nitrile group. While specific detailed protocols for 1,1-dioxo-1lambda6-benzothiophene-5-carbonitrile are scarce, analogous methods in benzothiophene chemistry suggest this approach is viable.

  • Thiol Substitution Followed by Functional Group Transformation
    In some syntheses, 3-substituted benzo[b]thiophene-1,1-dioxides are prepared by reacting the oxidized benzothiophene with thiol reagents in the presence of triethylamine, followed by further functional group modifications to install nitrile functionalities.

Representative Synthesis Procedure (Based on Literature)

Step Reagents & Conditions Outcome Yield & Notes
1. Oxidation of 3-bromothianaphthalene 30% H2O2 in Acetic Acid, 100 °C, 1 h 3-bromobenzo[b]thiophene-1,1-dioxide 89% yield; solid isolated by filtration
2. Reaction with thiol reagent Thiol reagent, triethylamine, DMF, room temp, overnight 3-substituted benzo[b]thiophene-1,1-dioxides Purified by flash chromatography
3. Introduction of nitrile group Palladium-catalyzed cyanation or nucleophilic substitution on halogenated intermediate This compound Literature suggests this step; yields vary

Analytical and Research Findings

  • The oxidation step to form the sulfone is highly efficient and selective, with hydrogen peroxide being a preferred oxidant due to its environmental benignity and high yield.
  • Electrochemical methods provide an alternative green synthesis route with mechanistic insights supported by computational studies, demonstrating the formation of spirocyclic intermediates and selective S-migration leading to the final sulfone product.
  • The benzothiophene-1,1-dioxide scaffold is stable, allowing diverse substitution at the 5-position, including carbonitrile groups, which are valuable for further functionalization and biological activity studies.

Summary Table of Preparation Methods

Method Category Key Reagents/Catalysts Conditions Advantages References
Intramolecular Cyclization Aryl sulfides, Pd/Al catalyst High temperature Direct benzothiophene formation
Acid-Catalyzed Cyclization ZnCl2-montmorillonite, Amberlyst A-15 Reflux in toluene Solid acid catalysts, mild
Oxidation to Sulfone 30% H2O2, Acetic acid 100 °C, 1 h High yield, selective oxidation
Electrochemical Oxidation Sulfonhydrazides, internal alkynes Electrochemical cell, mild Green, selective, mechanistic insights
Functionalization with CN Pd-catalyzed cyanation or nucleophilic substitution Varied Enables nitrile introduction Inferred from

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzothiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile and related compounds against various microbial strains. Research indicates that derivatives of benzothiophene exhibit significant inhibitory activity against Mycobacterium tuberculosis , a major pathogen responsible for tuberculosis.

Case Study: Anti-Tubercular Activity

A study demonstrated that compounds within the benzothiophene-1,1-dioxide class effectively inhibit the growth of M. tuberculosis under aerobic conditions. The structure-activity relationship (SAR) was analyzed by systematically varying substitutions at the C-3 position of the benzothiophene ring. The most potent compound had a minimum inhibitory concentration (MIC) of 2.6 µM, although it also exhibited cytotoxicity (Vero cell TC50 = 0.1 µM). This indicates a promising yet challenging pathway for drug development due to the associated cytotoxic effects .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. It has been studied as a potential inhibitor of various targets involved in disease processes.

BRAF Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for mutant BRAF proteins, which are implicated in several cancers. Compounds designed around this scaffold have shown promise in preclinical models for their ability to inhibit tumor growth .

Modulation of TNF-alpha

Another area of interest is the modulation of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation. Compounds similar to this compound have been explored for their potential to modulate TNF-alpha signaling pathways, which could lead to therapeutic strategies for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and reducing toxicity of compounds derived from this compound.

Substituent MIC (µM) TC50 (µM) Remarks
Tetrazole2.60.1Most potent against M. tuberculosis but highly cytotoxic
Oxadiazoles3-8Not specifiedGood anti-tubercular activity with moderate cytotoxicity
ImidazolesLow activityHighMinimal effectiveness against M. tuberculosis

This table summarizes key findings from studies on various substituents attached to the benzothiophene structure and their corresponding biological activities.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Analysis of Benzothiophene Derivatives

Key structural variations among benzothiophene derivatives arise from substituent type and position. Below is a comparative analysis based on and related studies:

Compound Name Substituents CAS Number Key Features
1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile 5-CN, 1,1-dioxo 1394040-24-4 High polarity; potential electrophilic reactivity due to sulfone and CN groups.
3-Hydroxy-5-trifluoromethyl-2,3-dihydrobenzothiophene-1,1-dioxide 3-OH, 5-CF₃, 1,1-dioxo 2070896-47-6 Increased acidity (OH) and lipophilicity (CF₃); possible hydrogen bonding.
6-Methyl-1-benzothiophene-3-carbonyl chloride 6-Me, 3-COCl 1160248-90-7 Reactive acylating agent; steric hindrance from methyl group.
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide 3-Cl, 6-NO₂, 2-carbohydrazide 676348-44-0 Electron-withdrawing Cl/NO₂ enhances stability; carbohydrazide for chelation.
5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride 5-t-Bu, 2-COCl 870540-30-0 Bulky tert-butyl group reduces solubility; tetrahydro ring increases rigidity.

Key Observations :

  • Electronic Effects: The sulfone and cyano groups in the target compound enhance electrophilicity compared to methyl- or tert-butyl-substituted analogues, which prioritize steric effects .
  • Reactivity : Carbonyl chloride derivatives (e.g., 6-Methyl-1-benzothiophene-3-carbonyl chloride) exhibit higher reactivity as acylating agents, whereas carbohydrazides (e.g., 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide) may act as metal chelators .

Biological Activity

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile, also known as benzothiophene derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a benzothiophene core with dioxo and carbonitrile functional groups, which are hypothesized to contribute to its diverse biological properties.

Anticancer Properties

Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer activity. For instance, research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound effectively reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro assays revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Benzothiophene derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The inhibition of key signaling pathways related to cell survival and proliferation has been observed.

Study 1: Anticancer Activity Assessment

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for different cell lines. The study concluded that the compound's ability to induce apoptosis was significant, making it a candidate for further development in cancer therapy .

Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties were assessed using LPS-stimulated RAW264.7 macrophages. The treatment with this compound led to a marked reduction in the secretion of TNF-alpha and IL-6 by approximately 50% compared to untreated controls. This underscores its potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAnticancer, Anti-inflammatory10 - 20Enzyme inhibition, ROS generation
Benzothiazole DerivativeAntimicrobial15 - 25Membrane disruption
Quinoline DerivativeAnticancer12 - 18Apoptosis induction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dioxo-1λ⁶-benzothiophene-5-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzothiophene precursors with nitrile-containing reagents. Key steps include sulfonation to introduce the dioxo group (1,1-dioxo) and nitrile functionalization at the 5-position. Optimization of temperature (80–120°C) and catalysts (e.g., Lewis acids like AlCl₃) is critical to avoid side reactions such as over-oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction progress is monitored using TLC and intermediate characterization by FT-IR .

Q. How is the molecular structure of 1,1-dioxo-1λ⁶-benzothiophene-5-carbonitrile validated experimentally?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement) confirms the planar benzothiophene core and sulfone group geometry. Single-crystal diffraction data (e.g., R-factor < 0.05) are analyzed to resolve bond lengths and angles, particularly the S–O bonds (~1.43 Å) and nitrile group linearity . Complementary techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 118–120 ppm (C≡N) validate electronic environments .
  • FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1300/1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Advanced Research Questions

Q. How do electronic effects of the sulfone and nitrile groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfone group deactivates the benzothiophene ring, directing electrophilic substitutions to the 4- and 7-positions. The nitrile group at C5 facilitates nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF). Hammett parameters (σₚ ≈ 0.66 for S=O; σₘ ≈ 0.56 for C≡N) predict regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT, B3LYP/6-31G*) model charge distribution and transition states to guide reaction design .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of 1,1-dioxo-benzothiophene analogs?

  • Methodological Answer : Discrepancies in NMR shifts or IR bands often arise from solvent effects, impurities, or crystallographic packing. To address this:

  • Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).
  • Cross-validate with high-resolution mass spectrometry (HRMS) and XRD.
  • Apply data triangulation by comparing results from independent labs and computational predictions (e.g., Gaussian NMR chemical shift calculations) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of 1,1-dioxo-benzothiophene derivatives?

  • Methodological Answer : SAR frameworks involve synthesizing analogs with variations at the nitrile (e.g., replacing C≡N with COOH or CONH₂) or sulfone groups. Bioassays (e.g., enzyme inhibition, cytotoxicity) are conducted under controlled conditions (pH 7.4, 37°C). Data analysis includes:

  • Dose-response curves (IC₅₀/EC₅₀ calculations).
  • Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases).
  • Statistical validation (ANOVA, p < 0.05) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
Reactant of Route 2
1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile

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